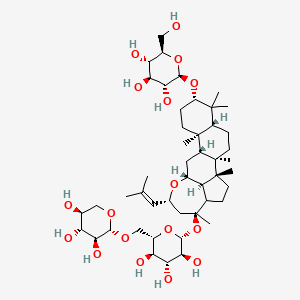![molecular formula C11H16F2N2O B12434481 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine CAS No. 1016678-92-4](/img/structure/B12434481.png)
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine is a chemical compound with the molecular formula C11H16F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a butan-2-ylhydrazine moiety
Métodos De Preparación
The synthesis of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves several steps, typically starting with the preparation of the difluoromethoxyphenyl precursor. The synthetic route may include:
Formation of the Difluoromethoxyphenyl Intermediate:
Attachment of the Butan-2-yl Group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction to attach the butan-2-yl group.
Hydrazine Introduction: Finally, the hydrazine moiety is introduced through a hydrazinolysis reaction, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions towards desired products.
Aplicaciones Científicas De Investigación
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular pathways. These interactions can modulate biological processes, making the compound a subject of interest in pharmacological research.
Comparación Con Compuestos Similares
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine can be compared with other similar compounds, such as:
1-(4-[4-(Methoxy)phenyl]butan-2-YL)hydrazine: This compound lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(4-[4-(Trifluoromethoxy)phenyl]butan-2-YL)hydrazine: The presence of an additional fluorine atom can further enhance its reactivity and binding affinity.
1-(4-[4-(Chloromethoxy)phenyl]butan-2-YL)hydrazine:
The uniqueness of this compound lies in its specific difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1016678-92-4 |
|---|---|
Fórmula molecular |
C11H16F2N2O |
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
4-[4-(difluoromethoxy)phenyl]butan-2-ylhydrazine |
InChI |
InChI=1S/C11H16F2N2O/c1-8(15-14)2-3-9-4-6-10(7-5-9)16-11(12)13/h4-8,11,15H,2-3,14H2,1H3 |
Clave InChI |
IDGSUKWULMFTSI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)OC(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


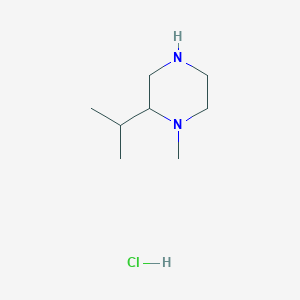
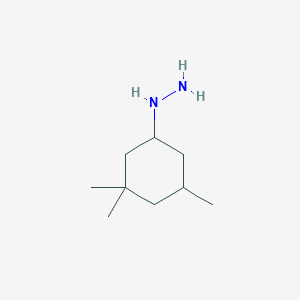
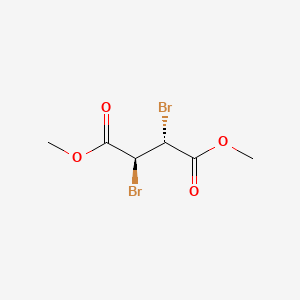
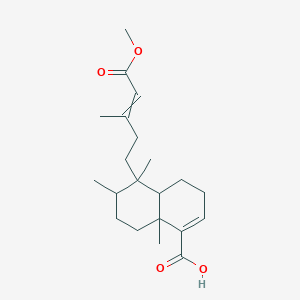
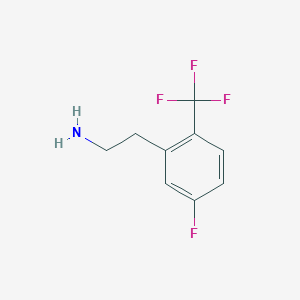

![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
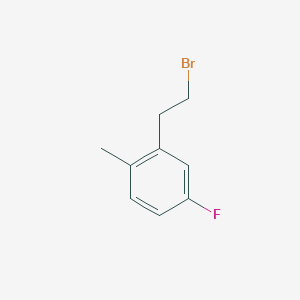
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)


![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
